Evidence 1: 3.3-Fold Higher Cmax and 4.2-Fold Higher AUC of R-Etodolac vs. S-Etodolac in Rats
In a direct head-to-head pharmacokinetic study in rats following a single 20 mg/kg oral dose, R-(-)-etodolac exhibited a Cmax of 97 ± 14 mg/L, which is 3.3-fold higher than the Cmax of S-(+)-etodolac at 29 ± 6 mg/L [1]. Similarly, the AUC0-t for R-(-)-etodolac was 2940 ± 400 h·mg/L, representing a 4.2-fold increase over S-(+)-etodolac's AUC0-t of 706 ± 100 h·mg/L [1]. These quantitative differences mandate the use of an enantiopure, isotopically labeled internal standard to correct for differential matrix effects and recovery during sample preparation and ionization [2].
| Evidence Dimension | Maximum Plasma Concentration (Cmax) |
|---|---|
| Target Compound Data | 97 ± 14 mg/L |
| Comparator Or Baseline | S-(+)-etodolac: 29 ± 6 mg/L |
| Quantified Difference | 3.3-fold higher |
| Conditions | Rat model, 20 mg/kg single oral dose, plasma HPLC analysis |
Why This Matters
Accurate quantification of R-etodolac in enantioselective PK studies requires an internal standard that co-elutes precisely with the target enantiomer to correct for differential matrix effects and recovery, which is only achieved with (R)-(-)-Etodolac-d3.
- [1] Shi JM, Lai SG, Chen YG, Zeng S. Pharmacokinetic difference between S-(+)- and R-(-)-etodolac in rats. Acta Pharmacol Sin. 2004 Aug;25(8):996-9. View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. View Source
